molecular formula C6H11N3S2 B8764076 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- CAS No. 59608-98-9

2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]-

Cat. No.: B8764076
CAS No.: 59608-98-9
M. Wt: 189.3 g/mol
InChI Key: ZRNXAWDSVDVRPT-UHFFFAOYSA-N
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Description

2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- typically involves the reaction of 2-aminothiazole with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]-, known for its antimicrobial properties.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.

    Sulfathiazole: An antimicrobial drug with a thiazole ring structure.

Uniqueness: 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

CAS No.

59608-98-9

Molecular Formula

C6H11N3S2

Molecular Weight

189.3 g/mol

IUPAC Name

4-(2-aminoethylsulfanylmethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C6H11N3S2/c7-1-2-10-3-5-4-11-6(8)9-5/h4H,1-3,7H2,(H2,8,9)

InChI Key

ZRNXAWDSVDVRPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)CSCCN

Origin of Product

United States

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